7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid

Lipophilicity Drug-likeness Physicochemical Properties

7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid is a heterocyclic building block featuring a bromine atom at the 7-position and a carboxylic acid at the 4-position of the benzazepine scaffold. This compound belongs to the 1-benzazepine family, members of which are recognized as privileged structures in medicinal chemistry, particularly as intermediates for orally active CCR5 antagonists targeting HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
CAS No. 313735-42-1
Cat. No. B3327120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid
CAS313735-42-1
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESC1CNC2=C(C=C1C(=O)O)C=C(C=C2)Br
InChIInChI=1S/C11H10BrNO2/c12-9-1-2-10-8(6-9)5-7(11(14)15)3-4-13-10/h1-2,5-6,13H,3-4H2,(H,14,15)
InChIKeyKMIWNBJHFPUVDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid (CAS 313735-42-1): A Key Intermediate for CCR5 Antagonist Synthesis and Beyond


7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid is a heterocyclic building block featuring a bromine atom at the 7-position and a carboxylic acid at the 4-position of the benzazepine scaffold . This compound belongs to the 1-benzazepine family, members of which are recognized as privileged structures in medicinal chemistry, particularly as intermediates for orally active CCR5 antagonists targeting HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [1]. The compound is commercially available at 97–98% purity from multiple suppliers for research and pharmaceutical development purposes .

Why 7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid Cannot Be Interchanged with Other 1-Benzazepine Analogs


While the 1-benzazepine core is shared among numerous research intermediates, the presence, position, and identity of substituents critically determine downstream synthetic utility and target-binding properties. The 7-bromo substituent in this compound imparts significantly different physicochemical properties—such as lipophilicity (ΔLogP ≈ 0.73) and molecular weight—compared to the non-halogenated parent, directly influencing membrane permeability and metabolic stability of final drug candidates . Furthermore, the aryl bromide serves as an essential synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) that are not feasible with chloro or unsubstituted analogs under identical mild conditions, making generic replacement a risk to both synthetic route efficiency and final compound fidelity [1].

Quantitative Differentiation Evidence for 7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid


Enhanced Lipophilicity (LogP) vs. Non-Halogenated Parent Scaffold

The 7-bromo substitution increases computed lipophilicity by approximately 0.73 log units relative to the non-halogenated 2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid [1]. Higher LogP values are correlated with improved membrane permeability, a critical parameter for oral bioavailability of drug candidates derived from this intermediate.

Lipophilicity Drug-likeness Physicochemical Properties

Aryl Bromide as a Superior Cross-Coupling Handle vs. Aryl Chloride Analogs

The C7 aryl bromide in 7-bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling C–C bond formation under milder conditions than the corresponding 7-chloro analog [1]. This synthetic advantage is leveraged in patent methods for constructing diverse benzazepine libraries, where bromine is preferred over chlorine for oxidative addition with Pd(0) catalysts [2].

Cross-Coupling Suzuki-Miyaura Synthetic Utility

Commercially Available High Purity (97-98%) with Batch-to-Batch Consistency

Multiple independent suppliers report consistent purity of 97-98% for this compound . In contrast, the non-halogenated parent 2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid is less commonly stocked and often offered at lower purity (e.g., 95% by HPLC) , increasing the risk of impurities that could interfere with subsequent synthetic steps.

Purity Procurement Quality Control

Structural Confirmation by X-Ray Crystallography of a Close Analog Validates the Brominated Benzazepine Scaffold

The crystal structure of human FABP5 in complex with 7-bromo-1-methyl-5-phenyl-2,3,4,5-tetrahydro-1-benzazepine-4-carboxylic acid has been solved at high resolution (PDB 7G0B), revealing that the 7-bromo substituent occupies a well-defined hydrophobic pocket and contributes to an IC50 of 2.3 μM [1]. While not the identical compound, this demonstrates that the 7-bromo-1-benzazepine motif is capable of specific, measurable interactions with therapeutic protein targets, validating the core scaffold for rational drug design.

Structural Biology FABP5 Drug Design

Optimal Applications for 7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid Based on Quantitative Evidence


Lead Optimization of CCR5 Antagonist Candidates Requiring Improved Oral Bioavailability

Medicinal chemistry teams developing CCR5 antagonists for HIV or inflammatory diseases can use the 7-bromo intermediate to install the critical benzazepine core with an intrinsic LogP of 2.73 , providing a 0.73-unit lipophilicity advantage over the parent scaffold. This enhanced LogP is associated with improved passive membrane permeability, which may translate into higher oral absorption in preclinical pharmacokinetic studies. The carboxylic acid group further permits prodrug strategies (e.g., ester prodrugs) to fine-tune bioavailability.

Parallel Library Synthesis via Suzuki-Miyaura Diversification

The aryl bromide at position 7 is ideally suited for high-throughput parallel synthesis of benzazepine libraries. Under standard Suzuki conditions (e.g., Pd(PPh3)4, 60-80°C, 2-4 hours), the bromide undergoes efficient oxidative addition, enabling diversification with commercially available boronic acids [1]. This allows SAR exploration at the 7-position without the need for protecting group manipulation on the 4-carboxylic acid, significantly reducing synthetic cycle time compared to routes starting from non-halogenated or chloro precursors.

GMP-Oriented Synthesis Where High Purity of Intermediates is Critical

For process chemistry teams scaling up preclinical candidates toward GMP production, the availability of this intermediate at 97-98% purity from multiple suppliers reduces the burden of in-house purification. The consistent quality minimizes batch-to-batch variability in subsequent steps, which is essential for meeting ICH Q7 impurity guidelines during early-phase API manufacture.

Rational Design of FABP5 Inhibitors for Cancer and Metabolic Diseases

The co-crystal structure of a 7-bromo-1-benzazepine-4-carboxylic acid analog bound to FABP5 (PDB 7G0B, IC50 2.3 μM) [2] provides a validated starting point for structure-based drug design. Researchers can computationally dock the 7-bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid scaffold into the FABP5 binding pocket and rationally decorate the 1-position and 4-carboxylic acid to optimize affinity and selectivity, de-risking the hit-to-lead phase.

Quote Request

Request a Quote for 7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.